molecular formula C17H23NO4 B12927700 (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B12927700
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-UONOGXRCSA-N
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Description

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral piperidine derivative This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group The stereochemistry of the compound is defined by the (3S,4S) configuration, which indicates the spatial arrangement of the substituents around the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-aspartic acid and benzylamine.

    Protection: The amino group of L-aspartic acid is protected using di-tert-butyl dicarbonate to form the Boc-protected intermediate.

    Formation of Piperidine Ring: The protected intermediate undergoes cyclization to form the piperidine ring.

    Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group and the phenyl group can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine
  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-ethylpyrrolidine
  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-propylpyrrolidine

Uniqueness

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The stereochemistry of the compound also plays a crucial role in its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1

InChI Key

KHCTXOGRWQLHBK-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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